Hexadimethrin bromide for protein
Overview
Description
Hexadimethrin bromide for protein, also known by its commercial name Polybrene, is a cationic polymer with a variety of applications. It is primarily used to enhance the efficiency of transduction of certain cells with retrovirus in cell culture . This compound acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface, thereby facilitating viral entry into the host cells .
Mechanism of Action
Target of Action
Hexadimethrine Bromide, also known as Polybrene, is a cationic polymer . Its primary targets are the virions and sialic acid present on the cell surface . The interaction between Hexadimethrine Bromide and these targets plays a crucial role in its mechanism of action.
Mode of Action
Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization facilitates the transduction of certain cells with retrovirus in cell culture .
Biochemical Pathways
The primary biochemical pathway affected by Hexadimethrine Bromide involves the transduction of cells with retroviruses . By neutralizing the charge repulsion between virions and sialic acid on the cell surface, Hexadimethrine Bromide enhances the efficiency of this transduction process .
Pharmacokinetics
It’s known that hexadimethrine bromide can be used to transfect mammalian cells with dna, suggesting that it can be absorbed and distributed within these cells .
Result of Action
The primary result of Hexadimethrine Bromide’s action is an increase in the efficiency of transduction of certain cells with retrovirus in cell culture . This increase in transduction efficiency can be as much as 100-1000 fold .
Action Environment
The action of Hexadimethrine Bromide can be influenced by various environmental factors. For instance, it has been found that the proliferation rate of activated T cells transduced using Hexadimethrine Bromide decreases when its concentration is greater than 6 mg/mL . Additionally, the product is hygroscopic and should be stored at 2–8 °C, protected from moisture .
Biochemical Analysis
Biochemical Properties
Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This property allows it to increase the efficiency of transduction of certain cells with retrovirus in cell culture . It is also known to be a well-known anti-heparin agent (heparin antagonist) .
Cellular Effects
Hexadimethrine Bromide has been reported to improve transduction efficiency 100-1000 fold, although it can be toxic to some cell types . It is used in combination with DMSO shock to transfect some cell types such as NIH-3T3 and CHO .
Molecular Mechanism
The molecular mechanism of Hexadimethrine Bromide involves neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization allows for increased efficiency of transduction of certain cells with retrovirus .
Temporal Effects in Laboratory Settings
Stock solutions in 0.9% NaCl at 1 mg/mL remain active at least one year stored at 2–8 °C .
Dosage Effects in Animal Models
It was replaced by protamine sulfate in 1969, after it was shown that Hexadimethrine Bromide could potentially cause kidney failure in dogs when used in doses in excess of its therapeutic range .
Metabolic Pathways
It is known to be a well-known anti-heparin agent (heparin antagonist) .
Transport and Distribution
It is known to be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections .
Subcellular Localization
It is known to be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections .
Preparation Methods
Hexadimethrin bromide for protein is synthesized through a series of chemical reactions involving quaternary ammonium compounds. The compound is soluble in water up to 10% and remains active in solution even after autoclaving . Industrial production methods involve the transformation of low molecular weight DNA and the use of saline solutions for in vitro or in vivo studies .
Chemical Reactions Analysis
Hexadimethrin bromide for protein undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions, particularly involving its bromide ions.
Common Reagents and Conditions: The compound is often used in conjunction with saline solutions and other reagents to enhance its stability and activity.
Major Products: The primary products formed from these reactions are typically related to its application in transfection and transduction processes.
Scientific Research Applications
Hexadimethrin bromide for protein has a wide range of scientific research applications:
Comparison with Similar Compounds
Hexadimethrin bromide for protein is unique due to its high efficiency in enhancing viral transduction and its role as a heparin antagonist. Similar compounds include:
Protamine Sulfate: Used as a heparin antagonist but can cause mild hypotensive reactions in patients.
Polybrene: Another name for this compound, used interchangeably in various applications.
This compound stands out due to its versatility and effectiveness in multiple scientific and medical applications.
Properties
IUPAC Name |
1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAYEGOIJEWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCN(C)C.C(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-04-5 | |
Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |
Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
374.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28728-55-4, 9011-04-5 | |
Record name | Hexadimethrine bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polybrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadimethrine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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